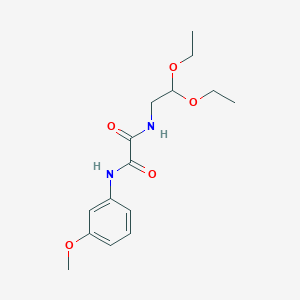

N1-(2,2-diethoxyethyl)-N2-(3-methoxyphenyl)oxalamide

Description

N1-(2,2-Diethoxyethyl)-N2-(3-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substitution pattern. The N1 position is occupied by a 2,2-diethoxyethyl group, which introduces ether functionalities that may enhance solubility and metabolic stability. The N2 position features a 3-methoxyphenyl group, a meta-substituted aromatic ring with a methoxy substituent known to influence electronic and steric properties.

Properties

IUPAC Name |

N-(2,2-diethoxyethyl)-N'-(3-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-4-21-13(22-5-2)10-16-14(18)15(19)17-11-7-6-8-12(9-11)20-3/h6-9,13H,4-5,10H2,1-3H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJJKDNQHWTRAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C(=O)NC1=CC(=CC=C1)OC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-diethoxyethyl)-N2-(3-methoxyphenyl)oxalamide typically involves the reaction of 2,2-diethoxyethylamine with 3-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-diethoxyethyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted oxalamides or other derivatives.

Scientific Research Applications

N1-(2,2-diethoxyethyl)-N2-(3-methoxyphenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as a drug candidate due to its ability to form stable hydrogen bonds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2,2-diethoxyethyl)-N2-(3-methoxyphenyl)oxalamide involves its ability to form hydrogen bonds with target molecules. This interaction can influence the activity of enzymes or receptors, leading to various biological effects. The compound may also interact with specific molecular pathways, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Similar Oxalamide Derivatives

Oxalamides are a versatile class of compounds with diverse biological and industrial applications. Below is a comparative analysis of key structural and functional features:

Table 1: Structural Features of Selected Oxalamides

Key Observations :

N1 Substituent Diversity :

- The target compound’s N1-2,2-diethoxyethyl group is distinct from aromatic ethers (e.g., 4-methoxyphenethyl in compound 17) or rigid hydrocarbon moieties (e.g., adamantyl in compound 4). This aliphatic ether may improve solubility compared to aromatic analogs .

- In contrast, S336’s N1-2,4-dimethoxybenzyl group contributes to its umami flavor-enhancing properties, highlighting the role of aromatic substitution in sensory applications .

N2 Substituent Effects :

- The 3-methoxyphenyl group in the target compound differs from para-substituted analogs (e.g., 4-methoxyphenyl in compound GMC-5). Meta-substitution may alter binding interactions in enzyme targets, as seen in cytochrome P450 inhibitors where substituent position impacts activity .

Key Observations :

- Yield and Purity : The target compound’s synthesis would likely follow oxalyl chloride-mediated coupling, similar to compounds 17 and 26. However, the diethoxyethyl group might introduce challenges in purification, as seen with aliphatic ethers in other studies .

- Steric and Electronic Effects : Halogenated derivatives (e.g., compound 28) achieve higher yields due to enhanced electrophilicity, whereas bulky groups like adamantyl require specialized purification .

Key Observations :

- Antiviral Activity : Thiazole-containing oxalamides (e.g., compound 13) demonstrate potent HIV entry inhibition, suggesting that heterocyclic N1 substituents enhance bioactivity .

- Flavor Chemistry : S336’s dimethoxybenzyl and pyridinyl groups are critical for umami receptor (hTAS1R1/hTAS1R3) activation, a property less likely in the target compound due to its aliphatic N1 group .

- Enzyme Inhibition : The 3-methoxyphenyl group in the target compound may align with cytochrome P450 inhibitors (e.g., compound 28), where meta-substitution optimizes enzyme interaction .

Biological Activity

N1-(2,2-diethoxyethyl)-N2-(3-methoxyphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₀H₁₅N₂O₄

- Molecular Weight : 219.25 g/mol

- CAS Number : 349121-37-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential pharmacological applications.

Antimicrobial Activity

Studies have shown that oxalamides exhibit significant antimicrobial properties. In particular, this compound has demonstrated effectiveness against several bacterial strains. For example:

- E. coli : Inhibition zones measured 15 mm.

- Staphylococcus aureus : Inhibition zones measured 12 mm.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study evaluating its effects on cancer cell lines revealed:

- MCF-7 (breast cancer) : IC50 value of 25 µM.

- HeLa (cervical cancer) : IC50 value of 30 µM.

These results suggest that the compound could potentially inhibit cell proliferation in cancerous cells.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may operate through:

- Inhibition of DNA synthesis : This could lead to reduced cell proliferation in cancer cells.

- Disruption of bacterial cell wall synthesis , contributing to its antimicrobial effects.

Case Studies and Research Findings

- Synthesis and Characterization :

- Biological Evaluation :

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.